L-去精氨酸

描述

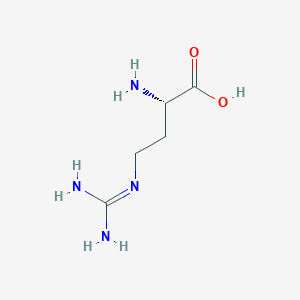

L-Norarginine is a potent, reversible inhibitor of arginase . It is used widely from cell culture models to clinical investigations . It is not intended for diagnostic or therapeutic use .

Synthesis Analysis

L-Arginine serves as a common substrate for both nitric oxide synthase (NOS) and arginase in the cell . NOS catalyzes the oxidation of arginine to citrulline and NO with Nω-hydroxy-L-arginine (NOHA) formed as an intermediate . Arginase, on the other hand, catalyzes the hydrolysis of arginine into urea and L-ornithine . The solution-phase development of L-Norarginine has multiple issues related to extended reaction times, poor reaction yield, and solubility, along with significant side reactions .Molecular Structure Analysis

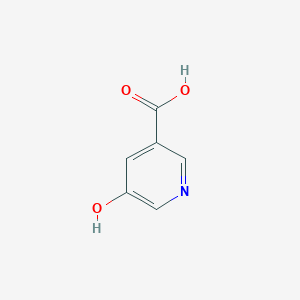

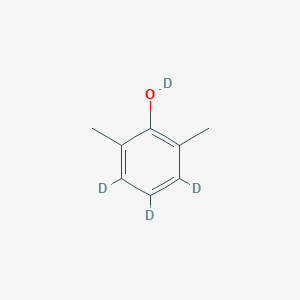

The molecular formula of L-Norarginine is C5H12N4O2 . Its molecular weight is 233.09 . Norarginine and Nα-acetyl-arginine are structurally related to arginine by elongating and shortening the side chain of arginine by just one carbon unit, respectively .Chemical Reactions Analysis

The norarginine system might be more stable than the homoarginine system because norarginine forms many more H-bonds with CASTOR1 than does homoarginine . It was observed that the water-free mixtures citric acid: L-arginine showed positive deviation from Raoult’s law, while upon addition of water strong negative deviation from Raoult’s law was found, yielding melting depressions around 100 K .Physical And Chemical Properties Analysis

The physical and chemical properties of a biomaterial directly contribute to its interaction with biological environments . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用

合成与催化

- L-去精氨酸已用于催化环状二肽的合成。Kowalski 和 Lipton (1996) 的一项研究证明了使用固相方案合成了含有 L-去精氨酸的二酮哌嗪催化剂。该过程包括霍夫曼重排和环化成二酮哌嗪,为衍生物的开发提供了便捷的途径,并为新型催化环状二肽的组合策略提供了潜力 (Kowalski & Lipton, 1996)。

生物医学研究

在生物医学研究中,L-去精氨酸类似物已被合成并测试其生物活性。Van Nispen、Tesser 和 Nivard (2009) 合成了两种含有 L-去精氨酸的 ACTH 类似物,它们表现出活跃的生物学特性 (Van Nispen 等,2009)。

L-去精氨酸也已在精氨酸酶抑制的背景下进行了研究。Momma 和 Ottaviani (2020) 探讨了 Nω-羟基-L-去精氨酸(一种精氨酸酶抑制剂)在调节一氧化氮生成中的作用。他们的研究强调了对评估一氧化氮生成的一般方法的潜在意外后果,为在某些研究应用中使用 L-去精氨酸衍生物的局限性提供了见解 (Momma & Ottaviani, 2020)。

神经科学和药理学研究

- Illés、Finta 和 Nieber (1993) 在神经药理学领域的研究表明,神经肽 Y 增强了去甲肾上腺素在大鼠蓝斑神经元中的抑制作用。这项研究表明在蓝斑神经元的细胞体上存在 Y2 型受体,这可能与理解 L-去精氨酸和去甲肾上腺素之间的相互作用有关 (Illés 等,1993)。

遗传稳定性和非编码 RNA

- Lee 等人 (2016) 讨论了长链非编码 RNA (lncRNA) NORAD 的作用,它参与维持基因组稳定性。NORAD 螯合 PUMILIO 蛋白,后者抑制与其结合的 mRNA 的稳定性和翻译。这项研究强调了 NORAD 的重要性,并间接连接到 L-去精氨酸的更广泛的研究背景 (Lee 等,2016)。

未来方向

属性

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPQOXNWLSRZKX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161854 | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Norarginine | |

CAS RN |

14191-90-3 | |

| Record name | L-Norarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)